![molecular formula C22H19ClN2O3S B3501537 4-[(4-chlorobenzyl)oxy]-N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methoxybenzamide](/img/structure/B3501537.png)
4-[(4-chlorobenzyl)oxy]-N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methoxybenzamide
Descripción general
Descripción
4-[(4-chlorobenzyl)oxy]-N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields such as medicine, agriculture, and material science. This compound is also known as Sunitinib, which is a tyrosine kinase inhibitor that is used in the treatment of cancer.
Mecanismo De Acción
The mechanism of action of 4-[(4-chlorobenzyl)oxy]-N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methoxybenzamide involves the inhibition of receptor tyrosine kinases. This compound binds to the ATP-binding site of these kinases, preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of tumor growth and angiogenesis, which are critical processes for the development and progression of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-chlorobenzyl)oxy]-N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methoxybenzamide have been extensively studied. This compound has been shown to inhibit the proliferation, migration, and invasion of cancer cells. It also induces apoptosis, which is programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[(4-chlorobenzyl)oxy]-N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methoxybenzamide in lab experiments include its potent inhibitory activity against multiple receptor tyrosine kinases, its ability to inhibit tumor growth and angiogenesis, and its potential application in the treatment of cancer. The limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and its high cost.
Direcciones Futuras
There are several future directions for the research on 4-[(4-chlorobenzyl)oxy]-N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methoxybenzamide. One direction is to explore its potential application in the treatment of other diseases, such as diabetes, cardiovascular disease, and inflammatory disorders. Another direction is to develop more potent and selective tyrosine kinase inhibitors based on the structure of this compound. Additionally, future research could focus on identifying biomarkers that can predict the response of cancer patients to this compound, which could lead to personalized cancer treatment.
Aplicaciones Científicas De Investigación
4-[(4-chlorobenzyl)oxy]-N-(3-cyano-4,5-dimethyl-2-thienyl)-3-methoxybenzamide has been extensively studied for its potential application in the field of cancer research. It is a tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and stem cell factor receptor. This compound has been shown to inhibit tumor growth and angiogenesis, making it a potential therapeutic agent for the treatment of various types of cancer.
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c1-13-14(2)29-22(18(13)11-24)25-21(26)16-6-9-19(20(10-16)27-3)28-12-15-4-7-17(23)8-5-15/h4-10H,12H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBWWWZMDZWVOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



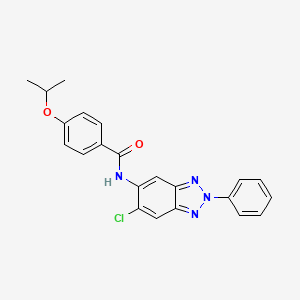
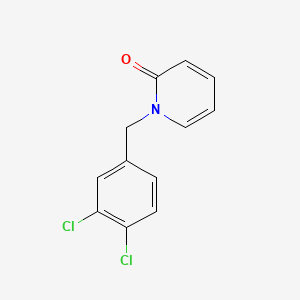
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N,N-dicyclohexylacetamide](/img/structure/B3501473.png)
![methyl 2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B3501477.png)
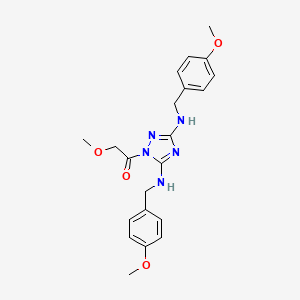
![N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B3501496.png)
![1-amino-5-(4-morpholinyl)-N-(2-phenylethyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B3501503.png)
![N-[4-(acetylamino)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B3501514.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3501522.png)
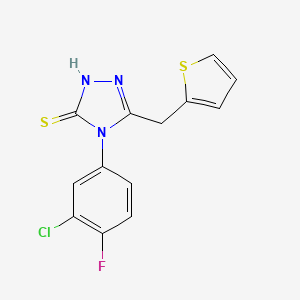
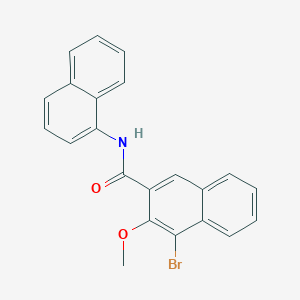
![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-ethyl-N-phenylacetamide](/img/structure/B3501543.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}butanamide](/img/structure/B3501549.png)
![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide](/img/structure/B3501550.png)